![molecular formula C14H17N5O4 B2420725 N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine CAS No. 1210000-03-5](/img/structure/B2420725.png)
N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine
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Overview
Description
The compound “N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrimidine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the nitro group could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the nitro group could affect these properties .Scientific Research Applications
Chemical Synthesis and Reactions
Compounds containing furanyl, morpholino, and nitropyrimidin groups have been utilized in chemical syntheses and reactions, showcasing their versatility. For instance, the Diels−Alder reaction of 2-amino-substituted furans offers a method for preparing polysubstituted anilines, highlighting the high regioselectivity and the role of electron-withdrawing groups in facilitating such reactions (Padwa et al., 1997). Similarly, aminomethylation reactions involving furanyl-imidazopyridines demonstrate the chemical reactivity of furan compounds in synthesizing nitrogen-containing heterocycles (Saldabol et al., 1971).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as furochromone pyrimidine derivatives, indicates the significance of furan and pyrimidine moieties in developing compounds with potential anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011). This suggests that N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine could serve as a precursor in synthesizing novel bioactive molecules.
Pharmacological Research
While the direct pharmacological applications of N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine are not explicitly documented, the structural analogs and related compounds have been investigated for their biological activities. For example, compounds incorporating furan and pyrimidine structures have been evaluated for their anticancer activities, demonstrating the potential of such molecules in medicinal chemistry research (Kumar et al., 2013).
Material Science Applications
The development of novel polymers incorporating furanyl and anilino units illustrates the application of furan derivatives in material science. These polymers exhibit electrochemical activity and can be utilized in creating electroactive films, suggesting the utility of furan derivatives in designing new materials with specific electronic properties (Baldwin et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-10-12(19(20)21)13(18-4-7-22-8-5-18)17-14(16-10)15-9-11-3-2-6-23-11/h2-3,6H,4-5,7-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQPMNDTTOOTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CO2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine |
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